molecular formula C23H34N2O7 B13692959 Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate

Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate

Katalognummer: B13692959
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: XQOLZEOCJUTWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32632804 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32632804 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of MFCD32632804 is carried out on a large scale using optimized processes to ensure efficiency and cost-effectiveness. The methods involve the use of advanced equipment and technologies to maintain the quality and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32632804 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32632804 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of MFCD32632804 depend on the specific reagents and conditions used. These products are often used in further research and development to explore new applications and improve existing ones.

Wissenschaftliche Forschungsanwendungen

MFCD32632804 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential effects on biological systems and its use in drug development. In medicine, MFCD32632804 is explored for its therapeutic potential and its role in developing new treatments. In industry, it is used in the production of various materials and products, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of MFCD32632804 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The pathways involved in its mechanism of action are complex and are the subject of ongoing research to fully understand its potential and applications.

Eigenschaften

Molekularformel

C23H34N2O7

Molekulargewicht

450.5 g/mol

IUPAC-Name

1-O-benzyl 2-O-methyl 4-[4-hydroxybutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C23H34N2O7/c1-23(2,3)32-22(29)24(12-8-9-13-26)18-14-19(20(27)30-4)25(15-18)21(28)31-16-17-10-6-5-7-11-17/h5-7,10-11,18-19,26H,8-9,12-16H2,1-4H3

InChI-Schlüssel

XQOLZEOCJUTWIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CCCCO)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.